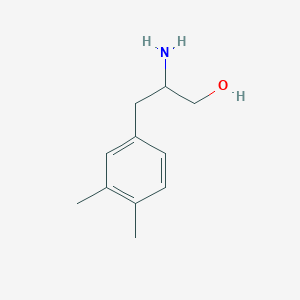
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule that contains an amino group, a hydroxyl group, and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3,4-dimethylphenylacetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the reductive amination of 3,4-dimethylphenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is often performed in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Substituted amines, amides
科学研究应用
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 2-Amino-3-(3,4-dimethylphenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
相似化合物的比较
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol can be compared with other similar compounds, such as:
3-Dimethylamino-1-propanol: This compound has a similar structure but with a dimethylamino group instead of an amino group. It is used in the synthesis of pharmaceuticals and as a chemical intermediate.
1-(3,4-Dimethylphenyl)-2-methylaminopropan-1-ol: This compound has a similar phenyl ring substitution pattern but with a methylamino group. It is used in the study of designer drugs and their metabolism.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-amino-3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(5-9(8)2)6-11(12)7-13/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI 键 |
GLCVFQNQEOQYNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC(CO)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


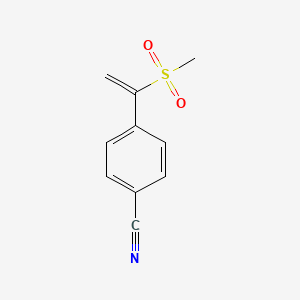
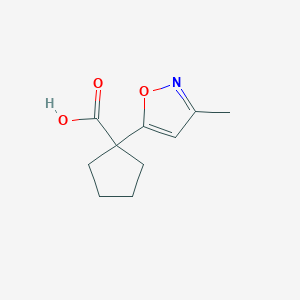
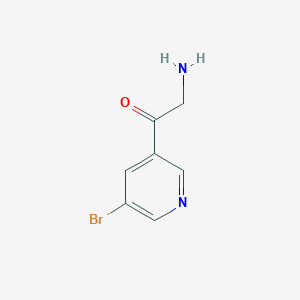
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole](/img/structure/B13222361.png)
![6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)
![1-Oxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13222379.png)
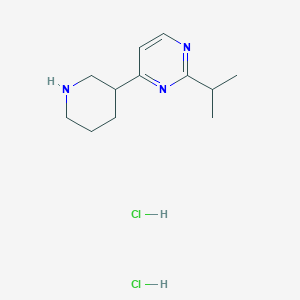
![4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)
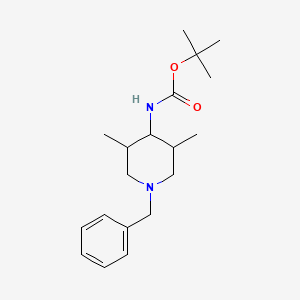

![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)
![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)
